molecular formula C4H3N7O2 B11088723 5-(4-Nitro-pyrazol-1-yl)-1H-tetrazole

5-(4-Nitro-pyrazol-1-yl)-1H-tetrazole

Cat. No.: B11088723
M. Wt: 181.11 g/mol
InChI Key: GXYHAXRKDBDRRF-UHFFFAOYSA-N
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Description

5-(4-NITRO-1H-PYRAZOL-1-YL)-1H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that contains both pyrazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-NITRO-1H-PYRAZOL-1-YL)-1H-1,2,3,4-TETRAAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitropyrazole with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, safety measures are crucial due to the potential explosiveness of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-NITRO-1H-PYRAZOL-1-YL)-1H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole and tetrazole rings can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-NITRO-1H-PYRAZOL-1-YL)-1H-1,2,3,4-TETRAAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of high-energy materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 5-(4-NITRO-1H-PYRAZOL-1-YL)-1H-1,2,3,4-TETRAAZOLE depends on its application:

    Antimicrobial and Anticancer Activity: The compound may interact with cellular targets such as DNA or enzymes, leading to inhibition of cell growth or induction of cell death.

    Explosives: The compound decomposes rapidly upon initiation, releasing a large amount of energy.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another energetic material with similar applications in explosives.

    5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde: A compound with similar structural features but different applications.

Uniqueness

5-(4-NITRO-1H-PYRAZOL-1-YL)-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of pyrazole and tetrazole rings, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C4H3N7O2

Molecular Weight

181.11 g/mol

IUPAC Name

5-(4-nitropyrazol-1-yl)-2H-tetrazole

InChI

InChI=1S/C4H3N7O2/c12-11(13)3-1-5-10(2-3)4-6-8-9-7-4/h1-2H,(H,6,7,8,9)

InChI Key

GXYHAXRKDBDRRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C2=NNN=N2)[N+](=O)[O-]

Origin of Product

United States

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